molecular formula C17H27FN2O3Si B1440401 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid CAS No. 1228666-21-4

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid

Cat. No. B1440401
M. Wt: 354.5 g/mol
InChI Key: CFUCDNWBSUCSFQ-UHFFFAOYSA-N
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Description

The compound is a nicotinic acid derivative with a pyrrolidine ring and a tert-butyldimethylsilyloxy group. Nicotinic acid, also known as niacin, is a form of vitamin B3 found in food and used as a dietary supplement and medication . Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis . The tert-butyldimethylsilyloxy group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure would be based on the nicotinic acid molecule, with the pyrrolidine ring and tert-butyldimethylsilyloxy group attached at specific positions . The exact structure would depend on the locations of these attachments.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and position of the pyrrolidine ring and tert-butyldimethylsilyloxy group .

Scientific Research Applications

    Organic Synthesis

    The tert-butyldimethylsilyloxy group is used in organic synthesis as a protective group for alcohols. It’s about 10,000 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for such applications . The silylation of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) is a common procedure . The silyl ethers can be rapidly cleaved back to alcohols by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

    Chemical Production

    Compounds with the tert-butyldimethylsilyloxy group are used in the production of other chemicals. For example, 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is a chemical available for purchase, suggesting it may be used as a starting material or intermediate in chemical synthesis .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, studies would likely focus on its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O3Si/c1-17(2,3)24(4,5)23-11-12-8-9-20(10-12)14-7-6-13(16(21)22)15(18)19-14/h6-7,12H,8-11H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUCDNWBSUCSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673617
Record name 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid

CAS RN

1228666-21-4
Record name 6-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-2-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid
Reactant of Route 3
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid
Reactant of Route 4
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid
Reactant of Route 5
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid
Reactant of Route 6
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid

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